2,4,5,7-Tetranitroacridin-9(10H)-one
Description
Historical Context and Evolution of Research on Nitroaromatic and Heterocyclic Systems
The exploration of nitroaromatic and heterocyclic compounds has followed distinct yet occasionally intersecting paths over the last two centuries. The chemistry of nitro compounds began to flourish in the 19th century, in parallel with the broader development of organic chemistry. mdpi.com Initially, nitration was a key reaction for producing dyes, and later, for creating powerful explosives. nih.govnih.gov Compounds like trinitrotoluene (TNT) demonstrated the immense energy-releasing potential of polynitrated aromatic systems, driving research into their synthesis and properties. wikipedia.org The strong electron-withdrawing nature of the nitro group and its contribution to the energetic properties of a molecule became a fundamental concept in chemistry. wikipedia.org
Concurrently, the field of heterocyclic chemistry, which deals with cyclic compounds containing atoms of at least two different elements in their rings, was also expanding. nih.gov Heterocycles were identified as the core structures in a vast number of natural products, from alkaloids to the nucleic acids that form the basis of life. nih.gov This realization spurred extensive research into their synthesis and function. The development of novel synthetic methodologies has been crucial, allowing chemists to construct a wide variety of complex heterocyclic frameworks. nih.gov Over time, the focus has shifted from simple discovery to the targeted design of heterocyclic molecules for specific applications in medicine, agriculture, and materials science. mdpi.commdpi.com The convergence of these two fields—the nitration of complex heterocyclic systems—opened a new frontier for creating molecules with tailored electronic, optical, and energetic properties.
Significance of Acridinone (B8587238) Scaffolds in Organic Synthesis and Materials Science
The acridinone core, a tricyclic aromatic system containing a nitrogen atom and a ketone group, is a privileged scaffold in chemical research. Its rigid, planar structure is a key feature that underpins many of its applications. rsc.org In medicinal chemistry, acridone (B373769) derivatives are widely investigated for their diverse biological activities, including anticancer, antiviral, and antiparasitic properties. rsc.orgnih.govnih.gov The planarity of the acridinone system allows it to intercalate between the base pairs of DNA, a mechanism that is central to the cytotoxic effects of many acridine-based anticancer agents. rsc.org
Beyond pharmaceuticals, the acridinone scaffold has emerged as a valuable component in materials science. rsc.org Its inherent photophysical properties, combined with its chemical stability, make it an attractive building block for advanced materials. Acridone derivatives have been successfully incorporated into:
Organic Light-Emitting Diodes (OLEDs): The rigid structure and tunable electronic properties are advantageous for creating efficient and stable emitter materials. rsc.org
Fluorescent Probes and Sensors: Modifications to the acridinone core can produce compounds that exhibit changes in fluorescence in the presence of specific ions or molecules, making them useful as chemical sensors. acs.org
Photocatalysts: Functionalized acridones have been explored for their potential in photocatalysis, leveraging their ability to absorb light and facilitate chemical reactions. rsc.org
The versatility of the acridinone structure, which allows for functionalization at various positions, provides chemists with the tools to fine-tune its properties for these diverse applications. rsc.orgacs.org
Rationale for Investigating Highly Nitrated Acridinone Analogs
The investigation into highly nitrated acridinone analogs, such as 2,4,5,7-tetranitroacridin-9(10H)-one, is driven by the goal of creating high-performance energetic materials. The rationale is built on combining the desirable characteristics of the acridinone scaffold with the energy-releasing capacity of multiple nitro groups.
Key motivating factors include:
High Nitrogen and Oxygen Content: The primary function of nitro groups in energetic materials is to act as an internal source of oxygen (oxidizer) to react with the carbon and hydrogen backbone (fuel) upon decomposition. wikipedia.org Introducing four nitro groups onto the acridinone core significantly increases the molecule's nitrogen and oxygen content, which is essential for achieving a high energy density.
High Density: The rigid, planar structure of the acridinone core allows for efficient crystal packing, which can lead to materials with high densities. High density is a critical parameter for energetic materials, as it correlates directly with higher detonation velocity and pressure.
Thermal Stability: While highly nitrated compounds are by nature energetic, a degree of thermal stability is required for safe handling, storage, and processing. nih.govresearchgate.net Aromatic and heterocyclic cores like acridinone can provide a stable molecular framework that, when nitrated, may result in an energetic material with a more favorable balance of power and stability compared to some aliphatic explosives. mdpi.com
Potential as Melt-Castable Explosives: Energetic materials with moderate melting points can be melted and cast into desired shapes, which is a safer and more efficient processing method. The large, rigid structure of acridinone suggests that its nitrated derivatives could be high-melting-point solids, a characteristic sought after in this class of explosives.
Therefore, the synthesis and characterization of compounds like this compound represent a targeted effort to develop new high-energy-density materials (HEDMs) with potentially superior performance and safety characteristics. europa.eu
Overview of Research Trajectories for this compound
Direct experimental research specifically targeting this compound is not extensively documented in publicly available literature, suggesting it is a highly specialized or novel area of investigation. However, the research trajectory for this and similar polynitrated heterocyclic compounds can be understood through the established pathways for developing new energetic materials.
The typical research progression involves several key stages:
Synthetic Route Development: The initial challenge lies in developing a viable synthetic pathway. This would likely involve the multi-step nitration of acridone or a suitable precursor. Achieving exhaustive nitration to the tetra-substituted level can be challenging, often requiring harsh conditions (e.g., mixtures of fuming nitric and sulfuric acids) and careful control to manage side reactions and safety hazards. nih.govresearchgate.net
Structural and Physicochemical Characterization: Once synthesized, the compound would undergo extensive characterization. Techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be used to confirm its molecular structure. Single-crystal X-ray diffraction would be crucial for determining its crystal structure and density, which are vital for predicting energetic performance.
Thermal Analysis: The thermal stability and decomposition kinetics are paramount for any new energetic material. mdpi.com Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine the compound's melting point, decomposition temperature, and the amount of energy released during decomposition. nih.govresearchgate.net
Computational Modeling and Performance Prediction: Theoretical calculations play a significant role in modern energetic materials research. europa.eu Computational chemistry would be used to predict key performance parameters such as detonation velocity (VD), detonation pressure (PCj), and heat of formation. These predictions help to assess the potential of the new compound and guide further experimental work.
Sensitivity Testing: Finally, the compound's sensitivity to external stimuli such as impact, friction, and electrostatic discharge would be carefully measured to assess its safety profile.
Research on this compound would follow this trajectory, aiming to establish whether its properties offer a significant advantage over existing energetic materials.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₅N₅O₉ |
| Molecular Weight | 375.21 g/mol |
| Appearance | (Predicted) Yellow Solid |
Note: Predicted properties are based on the molecular structure and general characteristics of polynitrated aromatic compounds.
Table 2: Comparison of Related Aromatic Nitro Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Use / Significance |
|---|---|---|---|
| Acridone | C₁₃H₉NO | 195.22 | Core scaffold for drugs and materials |
| 2-Nitroacridone | C₁₃H₈N₂O₃ | 240.22 | Synthetic intermediate, corrosion inhibitor |
| Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | Benchmark military explosive |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33963-94-9 |
|---|---|
Molecular Formula |
C13H5N5O9 |
Molecular Weight |
375.21 g/mol |
IUPAC Name |
2,4,5,7-tetranitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H5N5O9/c19-13-7-1-5(15(20)21)3-9(17(24)25)11(7)14-12-8(13)2-6(16(22)23)4-10(12)18(26)27/h1-4H,(H,14,19) |
InChI Key |
IWAAXWFVRXGJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2,4,5,7 Tetranitroacridin 9 10h One
Retrosynthetic Analysis for the Tetranitroacridinone Core
A retrosynthetic analysis of 2,4,5,7-tetranitroacridin-9(10H)-one provides a logical framework for devising a synthetic plan. The primary disconnection of the acridinone (B8587238) core involves breaking the C-N and C-C bonds formed during the cyclization step. This leads back to a substituted N-phenylanthranilic acid derivative, specifically 2-(2,4,6-trinitrophenylamino)-3,5-dinitrobenzoic acid. This intermediate is a critical precursor, as it contains all the necessary carbon and nitrogen atoms, as well as the required nitro groups, correctly positioned for the subsequent intramolecular cyclization to form the target acridinone ring system.
Further disconnection of this N-phenylanthranilic acid derivative via the Ullmann condensation reaction suggests two key starting materials: 2-amino-3,5-dinitrobenzoic acid and 1-chloro-2,4,6-trinitrobenzene. The Ullmann condensation is a well-established copper-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. The high degree of activation of 1-chloro-2,4,6-trinitrobenzene by the three nitro groups facilitates nucleophilic aromatic substitution by the amino group of 2-amino-3,5-dinitrobenzoic acid.
This retrosynthetic pathway is advantageous as it breaks down the complex target molecule into simpler, more accessible precursors. The synthesis of these precursors can then be addressed individually.
| Target Molecule | Precursor 1 | Precursor 2 | Key Reaction |
| This compound | 2-(2,4,6-trinitrophenylamino)-3,5-dinitrobenzoic acid | - | Intramolecular Cyclization |
| 2-(2,4,6-trinitrophenylamino)-3,5-dinitrobenzoic acid | 2-amino-3,5-dinitrobenzoic acid | 1-chloro-2,4,6-trinitrobenzene | Ullmann Condensation |
Precursor Synthesis and Functionalization Pathways
The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors. This section details the synthetic strategies for these precursors, focusing on polynitration and selective functional group interconversions.
The synthesis of the required precursors, 2-amino-3,5-dinitrobenzoic acid and 1-chloro-2,4,6-trinitrobenzene, involves multi-step nitration processes.
Synthesis of 3,5-Dinitrobenzoic Acid: A common starting material for 2-amino-3,5-dinitrobenzoic acid is benzoic acid. The nitration of benzoic acid to 3,5-dinitrobenzoic acid requires harsh conditions due to the deactivating effect of the carboxylic acid group. A mixture of fuming nitric acid and concentrated sulfuric acid is typically employed, often with heating to elevated temperatures (135–145°C) to drive the reaction to completion. orgsyn.org The reaction proceeds in a stepwise manner, with the first nitration yielding primarily 3-nitrobenzoic acid, which is then further nitrated to the desired 3,5-dinitro product.
Synthesis of 1-chloro-2,4,6-trinitrobenzene: This precursor can be synthesized from chlorobenzene (B131634) through a dinitration process followed by a third nitration. The initial dinitration of chlorobenzene with a mixture of nitric acid and sulfuric acid yields a mixture of isomers, predominantly 1-chloro-2,4-dinitrobenzene. scribd.comprepchem.com Further nitration of this dinitro compound would be challenging. A more common and efficient route to 1-chloro-2,4,6-trinitrobenzene is through the Sandmeyer reaction of 2,4,6-trinitroaniline (B3268610) (picramide). However, a more direct precursor for the Ullmann condensation would be 1-chloro-2,6-dinitrobenzene, which can be prepared from 2,6-dinitroaniline (B188716) via the Sandmeyer reaction. orgsyn.org
With the polynitrated aromatic rings in hand, selective functional group interconversions are necessary to introduce the required amino and carboxylic acid functionalities.
Amination of Dinitrobenzoic Acid: The conversion of 3,5-dinitrobenzoic acid to 2-amino-3,5-dinitrobenzoic acid is a critical step. Direct amination of the dinitrobenzoic acid is not straightforward. A more plausible route involves the nitration of a precursor already containing an amino or a protected amino group. For instance, the synthesis of 4-amino-3,5-dinitrobenzoic acid has been reported starting from a compound that is subsequently aminated. chemicalbook.com
Synthesis of 2-amino-3,5-dinitrobenzonitrile (B1606417): An alternative approach involves the synthesis of 2-amino-3,5-dinitrobenzonitrile, which could potentially be hydrolyzed to the corresponding carboxylic acid. The synthesis of 2-amino-3,5-dinitrobenzonitrile has been achieved through the ammonolysis of 2-methoxy-3,5-dinitrobenzonitrile (B90875) in an autoclave at elevated temperature and pressure. chemicalbook.com
Direct Synthesis Methods
The final stages of the synthesis of this compound involve the assembly of the acridinone ring system from the prepared precursors.
The key step in the formation of the acridinone core is the intramolecular cyclization of the N-phenylanthranilic acid derivative. This reaction is typically acid-catalyzed, with reagents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) being commonly used. jocpr.com The strongly electron-withdrawing nitro groups on both aromatic rings of the precursor, 2-(2,4,6-trinitrophenylamino)-3,5-dinitrobenzoic acid, will make this cyclization step particularly challenging. The electrophilic attack of the carboxylic acid carbon onto the highly electron-deficient trinitrophenyl ring will require forcing reaction conditions.
| Precursor | Catalyst | Product |
| 2-(2,4,6-trinitrophenylamino)-3,5-dinitrobenzoic acid | Concentrated H₂SO₄, PPA, or POCl₃ | This compound |
The formation of the precursor to the cyclization, 2-(2,4,6-trinitrophenylamino)-3,5-dinitrobenzoic acid, is achieved through a condensation reaction. The Ullmann condensation is the most suitable method for this transformation. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this specific synthesis, 1-chloro-2,4,6-trinitrobenzene would be reacted with 2-amino-3,5-dinitrobenzoic acid in the presence of a copper catalyst and a base. The reaction typically requires high temperatures and a polar aprotic solvent. Modern modifications of the Ullmann reaction may utilize ligands to facilitate the coupling at lower temperatures. nih.govorganic-chemistry.org
Advanced Synthetic Techniques Utilized in Acridinone Chemistry
The introduction of multiple nitro groups onto the acridinone scaffold requires robust synthetic methodologies that can overcome the inherent deactivation of the substrate. Modern techniques such as specialized catalytic approaches, microwave-assisted synthesis, and flow chemistry offer significant advantages over traditional methods.
The nitration of aromatic and heterocyclic compounds is traditionally carried out using a mixture of concentrated nitric and sulfuric acids. However, for the exhaustive nitration to yield a tetranitro derivative, catalytic methods can offer improved selectivity and efficiency. While specific catalytic methods for this compound are not extensively documented, principles from the synthesis of other nitrated heterocycles can be applied.
Recent advancements have focused on the use of solid acid catalysts and metal-based catalysts to facilitate nitration under milder conditions or to enhance regioselectivity. For instance, metal-modified montmorillonite (B579905) clays (B1170129) have been used as catalysts for the nitration of phenolic compounds. acs.org Furthermore, photocatalytic and metal-free protocols have been developed for the ipso-nitration of arylboronic acids, providing a regioselective route to nitroaromatics. acs.org In the context of polynitration, catalysts that can withstand harsh acidic conditions and promote the introduction of nitro groups onto a deactivated ring system are crucial. One approach involves the use of N-nitroheterocycles as bench-stable organic reagents for catalytic ipso-nitration. acs.org
The development of powerful nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, in conjunction with Lewis acid catalysts like Yb(OTf)₃ and In(OTf)₃, has enabled the controlled mono- and even dinitration of a broad range of (hetero)arenes with good functional group tolerance. nih.gov Such systems could potentially be adapted and optimized for the exhaustive nitration of the acridinone core.
Table 1: Examples of Catalytic Systems for Nitration of Aromatic and Heterocyclic Compounds
| Catalyst/Reagent System | Substrate Type | Key Advantages |
| Metal-modified montmorillonite KSF | Phenolic compounds | Heterogeneous, reusable catalyst. acs.org |
| N-Nitropyrazoles with Lewis acids (e.g., Yb(OTf)₃, In(OTf)₃) | (Hetero)arenes | Controllable mono- or dinitration, good functional group tolerance. nih.gov |
| N-Nitrosaccharin | Arenes and heteroarenes | Bench-stable, inexpensive, and recyclable reagent. nih.gov |
| Sulfated titanium or zirconium oxides | Aromatic compounds | High rate of nitration without excess nitric acid. researchgate.net |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgnih.govresearchgate.netnih.govresearchgate.net The efficient and uniform heating provided by microwave irradiation can be particularly beneficial for the synthesis of highly substituted and sterically hindered molecules. nih.gov
In the context of acridinone chemistry, microwave irradiation has been successfully employed for the synthesis of various derivatives. nih.gov While specific applications to the polynitration of acridinone are not widely reported, the principles of microwave-assisted nitration of other aromatic systems are well-established. For example, the microwave-assisted nitration of phenolic compounds using dilute nitric acid has been shown to be a rapid and efficient process. ual.es This technique has the potential to overcome the high activation energy barriers associated with the introduction of multiple nitro groups onto the acridinone ring. The rapid heating can minimize the formation of byproducts that may arise from prolonged exposure to harsh reaction conditions. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Heterocyclic Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Efficiency | Lower | Higher |
| Heating Mechanism | Conduction and Convection | Dielectric Heating |
| Temperature Gradient | Present | Minimized |
| Yield | Often lower | Often higher |
| Byproduct Formation | Potentially higher | Often reduced |
Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for highly exothermic and potentially hazardous reactions like polynitration. researchgate.netual.esvapourtec.comeuropa.eueuropa.eu The synthesis of energetic materials, a class to which this compound may belong, is increasingly being explored using flow chemistry to mitigate risks. researchgate.netual.esvapourtec.comeuropa.eueuropa.eu
The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing the formation of hot spots that can lead to runaway reactions and the formation of undesirable byproducts. researchgate.neteuropa.eu This precise temperature control is critical for selective polynitration. Furthermore, the ability to rapidly screen and optimize reaction conditions by varying flow rates, concentrations, and temperatures makes flow chemistry an ideal platform for developing a robust synthesis of complex molecules. rug.nl A continuous adiabatic process for the polynitration of aromatic compounds in a single reactor has been described, highlighting the potential of flow systems for such transformations. google.com
Optimization of Reaction Parameters and Yield Enhancement
The successful synthesis of this compound is critically dependent on the careful optimization of several reaction parameters to maximize the yield and purity of the final product.
The choice of solvent is crucial in nitration reactions. For polynitration, highly acidic and non-reactive media are typically required. Concentrated sulfuric acid is a common solvent as it also acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺). libretexts.org The use of oleum (B3057394) (fuming sulfuric acid) can further increase the acidity and dehydrating power of the reaction medium, which can be necessary for the introduction of the third and fourth nitro groups onto the deactivated acridinone core. The solubility of the starting material and intermediates in the reaction medium is also a key consideration to ensure a homogeneous reaction environment. researchgate.net In some cases, inert aromatic solvents have been used in the nitration of olefins. google.com
Temperature control is paramount in polynitration reactions. These reactions are highly exothermic, and inadequate temperature control can lead to a loss of selectivity and the formation of undesired byproducts, including oxidation products. rug.nlstackexchange.com A carefully controlled temperature profile is often necessary. The initial nitrations may be carried out at lower temperatures, with a gradual increase in temperature to facilitate the introduction of subsequent nitro groups onto the increasingly deactivated ring. For the mononitration of phenol, low temperatures are used to control the reaction rate and improve selectivity. stackexchange.com In contrast, polynitration of aromatic compounds under adiabatic conditions in a flow reactor can involve temperatures ranging from 130°C to 200°C. google.com
Table 3: General Effects of Solvent and Temperature on Aromatic Nitration
| Parameter | Effect on Reaction | Considerations for Polynitration of Acridinone |
| Solvent Polarity/Acidity | Influences the concentration of the nitrating species and solubility of reactants. | High acidity (e.g., concentrated H₂SO₄, oleum) is likely required to generate sufficient nitronium ion concentration for the deactivated substrate. |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to over-reaction and byproduct formation. | A carefully controlled, potentially staged, temperature profile is necessary to achieve tetranitration while minimizing decomposition and side reactions. |
The selection of the nitrating agent and any catalysts is the most critical factor in achieving the desired tetranitration. While a mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent, its efficacy may be limited for producing a tetranitro derivative of acridinone. More potent nitrating systems may be required.
The use of stronger nitrating agents, such as nitronium salts (e.g., NO₂BF₄ or NO₂PF₆) in aprotic solvents, could be explored. Additionally, the development of novel N-nitro compounds as nitrating reagents offers a promising avenue. nih.gov As previously mentioned, Lewis acids can be employed to enhance the electrophilicity of the nitrating agent. nih.gov For a deactivated substrate like a dinitro- or trinitroacridinone, a combination of a powerful nitrating agent and a robust catalyst will likely be essential for the final nitration steps. The molar ratio of the nitrating agent to the substrate is also a key parameter to control, with a significant excess of the nitrating agent often required for polynitration. google.com
Process Development for Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of highly energetic materials such as this compound necessitates a thorough examination of process development and scalability. Key considerations in this endeavor include reaction safety, control over exothermic events, product purity, and process efficiency. While specific scalability data for this compound is not extensively documented in open literature, an analysis of analogous polynitration processes for aromatic and heterocyclic compounds can provide valuable insights into the potential challenges and strategic approaches for its large-scale synthesis.
A significant challenge in the synthesis of polynitrated compounds is the management of highly exothermic nitration reactions. Traditional batch processing methods, often employed in laboratory settings, pose considerable safety risks when scaled up due to the large volumes of hazardous reagents and the potential for thermal runaway. europa.euvapourtec.com The introduction of multiple nitro groups onto the acridone (B373769) core is an energetically favorable process that can lead to uncontrolled reactions if not properly managed.
To mitigate these risks and enhance process control, modern synthetic methodologies are increasingly moving towards continuous-flow manufacturing. vapourtec.comrsc.org Continuous-flow reactors, particularly microreactors, offer several advantages for the nitration of aromatic compounds. rsc.orgacs.orgdtic.mil These systems provide superior heat and mass transfer, enabling precise temperature control and minimizing the formation of hot spots that can lead to side reactions or decomposition. vapourtec.com The small internal volume of these reactors also significantly reduces the amount of hazardous material present at any given time, thereby enhancing the intrinsic safety of the process. europa.eudtic.mil
The successful implementation of a scalable continuous-flow process for the synthesis of this compound would likely involve a multi-step approach. The initial nitration of the acridone precursor would need to be carefully optimized. Drawing parallels from the nitration of other aromatic systems, key parameters to consider would include the choice of nitrating agent (e.g., mixed acid, fuming nitric acid), reaction temperature, residence time, and solvent. rsc.orgnih.gov
For instance, in the continuous-flow nitration of o-xylene, a study demonstrated that by optimizing parameters such as temperature, the ratio of sulfuric acid to nitric acid, and flow rate, a high yield and throughput could be achieved while minimizing impurities. rsc.org A similar systematic optimization would be crucial for the synthesis of this compound.
The following interactive table summarizes typical parameters and outcomes for the nitration of various aromatic compounds, which can serve as a reference for the development of a scalable process for this compound.
| Substrate | Nitrating Agent | Reaction Conditions | Yield (%) | Key Findings |
|---|---|---|---|---|
| o-Xylene | Mixed Acid (H₂SO₄/HNO₃) | Continuous-flow, optimized temperature and flow rate | 94.1 | Demonstrated scalability with high throughput and reduced impurities compared to batch processing. rsc.org |
| Various (Hetero)arenes | 5-methyl-1,3-dinitro-1H-pyrazole | Mild conditions, controllable for mono- or dinitration | Varies | Offers a scalable method with good functional group tolerance. nih.gov |
| 10-(carboxymethyl)-9(10H)acridone ethyl ester | Nitric acid in Ac₂O/AcOH | 60 °C for 1.5 hours | 100 | Quantitative yield in a batch process for a related acridone derivative. nih.gov |
Furthermore, the choice of nitrating reagent can significantly impact the scalability and safety of the process. While mixed acid is a common and powerful nitrating agent, alternative reagents that offer milder reaction conditions and improved safety profiles are being explored. nih.gov For example, the use of N-nitropyrazole-based nitrating agents has been shown to enable the scalable nitration of a broad range of aromatic and heteroaromatic compounds under mild conditions. nih.gov
The development of a scalable synthesis for this compound would also need to address the challenges associated with the introduction of multiple nitro groups. Stepwise nitration, potentially in a series of connected continuous-flow reactors, could offer better control over the degree of nitration and the isomeric purity of the final product. Each step could be individually optimized for temperature, residence time, and reagent stoichiometry to maximize the yield of the desired tetranitro isomer.
Mechanistic Investigations and Reaction Dynamics of 2,4,5,7 Tetranitroacridin 9 10h One Formation and Transformations
Elucidation of Nitration Mechanisms in Acridinone (B8587238) Systems
The formation of 2,4,5,7-Tetranitroacridin-9(10H)-one is governed by the principles of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. wikipedia.org The acridinone core, a tricyclic aromatic system, undergoes sequential nitration to yield the final tetranitrated product. Understanding these mechanisms requires an analysis of the electrophilic species, the reaction pathways, and the influence of substituents on the aromatic rings.
Electrophilic Aromatic Substitution Pathways
The nitration of aromatic compounds, including the acridinone system, proceeds through an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org This process is characterized by the attack of a potent electrophile on the electron-rich aromatic ring.
Generation of the Electrophile: In typical nitrating conditions, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), known as "mixed acid," is employed. wikipedia.org Sulfuric acid, being the stronger acid, protonates nitric acid. organicchemistrytutor.comkhanacademy.org This protonated nitric acid is unstable and readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.comkhanacademy.orgmasterorganicchemistry.com
The Nitration Mechanism: The reaction mechanism involves a two-step process:
Attack of the Electrophile: The π-electron system of the acridinone ring acts as a nucleophile, attacking the nitronium ion. khanacademy.org This is the slow, rate-determining step as it disrupts the aromaticity of the ring. youtube.com The attack results in the formation of a resonance-stabilized carbocation intermediate, commonly referred to as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com
Restoration of Aromaticity: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.comyoutube.com The electrons from the carbon-hydrogen bond then move back into the ring, restoring its aromaticity and yielding the nitro-substituted acridinone. youtube.com
This fundamental pathway is repeated in subsequent steps to introduce multiple nitro groups onto the acridinone structure. nih.gov
Sequential Nitration Processes
The synthesis of this compound involves the introduction of four nitro groups onto the acridinone skeleton. This does not occur in a single step but rather as a sequence of nitrations. The position of each subsequent nitration is directed by the electronic effects of the substituents already present on the rings.
The nitro group (–NO₂) is a powerful electron-withdrawing group and therefore deactivates the aromatic ring towards further electrophilic attack. wikipedia.orgsurendranatheveningcollege.com This means that after the first nitration, the ring becomes less reactive, and stronger reaction conditions (e.g., higher temperatures or more concentrated acid) are required for each subsequent nitration. surendranatheveningcollege.com
In the acridinone system, the existing carbonyl group and the heterocyclic nitrogen atom, along with the newly added nitro groups, influence the regioselectivity of the reaction. Electron-withdrawing groups generally direct incoming electrophiles to the meta position. wikipedia.org However, the orientation in a complex fused-ring system like acridinone is more intricate. For instance, in the nitration of a related acridone (B373769) derivative, a mixture of isomers was obtained, highlighting the complexity of predicting the exact sequence and positioning. nih.gov The final 2,4,5,7-substitution pattern is the result of the cumulative directing effects of the functional groups and the inherent reactivity of the different positions on the acridinone core. The process continues until the steric hindrance and the strong deactivating effect of the four nitro groups prevent further reaction.
Reaction Mechanisms of Further Transformations of the Compound
Once formed, this compound can undergo various transformations, primarily involving the highly reactive nitro groups. These reactions are crucial for understanding its chemical behavior and potential applications or degradation pathways.
Reductive Pathways of Nitro Groups in Poly-Nitrated Compounds
The reduction of aromatic nitro groups is a well-established transformation that can yield a variety of products depending on the reducing agent and reaction conditions. wikipedia.org For a poly-nitrated compound like this compound, these pathways can be complex, offering the possibility of partial or complete reduction.
The reduction of a nitro group (–NO₂) proceeds through a six-electron transfer to form the corresponding amino group (–NH₂). nih.gov This process involves several key intermediates:
Nitroso (–N=O): The initial two-electron reduction product.
Hydroxylamino (–NHOH): A further two-electron reduction product.
Different reducing agents can be used to target specific products: wikipedia.org
Complete Reduction to Amines: Catalytic hydrogenation (e.g., using Pd/C or Raney nickel) or treatment with metals in acidic media (e.g., Fe, Sn, or Zn in HCl) typically leads to the full reduction of nitro groups to amines. wikipedia.org
Partial Reduction to Hydroxylamines: Using specific reagents like zinc dust in aqueous ammonium (B1175870) chloride can selectively stop the reduction at the hydroxylamine (B1172632) stage. wikipedia.org
Formation of Azo Compounds: The use of metal hydrides, such as LiAlH₄, on aromatic nitro compounds can lead to the formation of azo compounds (Ar-N=N-Ar) through bimolecular condensation of intermediates. surendranatheveningcollege.comwikipedia.org
In poly-nitrated systems, selective reduction of one nitro group while leaving others intact is possible using milder reagents like sodium sulfide (B99878) or ammonium sulfide. surendranatheveningcollege.com The ease of reduction can be influenced by the electronic environment of each nitro group, with their position on the ring affecting their reduction potential. medicineinnovates.com
| Reducing System | Primary Product(s) |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amino groups (–NH₂) |
| Metal in Acid (e.g., Fe/HCl, Sn/HCl) | Amino groups (–NH₂) |
| Zinc dust / NH₄Cl | Hydroxylamino groups (–NHOH) |
| Sodium Hydrosulfide (NaSH) | Selective reduction to amino groups |
| Lithium Aluminum Hydride (LiAlH₄) | Azo compounds (Ar-N=N-Ar) |
This table summarizes common reduction pathways for aromatic nitro compounds.
Hydrolysis and Nitrolysis Considerations
The stability of highly nitrated aromatic compounds can be compromised under certain conditions, leading to hydrolysis or nitrolysis reactions.
Hydrolysis: This involves the reaction with water or hydroxide (B78521) ions, which can lead to the displacement of a nitro group by a hydroxyl group (–OH). This is a form of nucleophilic aromatic substitution. The reaction is facilitated by the presence of multiple electron-withdrawing nitro groups, which activate the aromatic ring towards nucleophilic attack. surendranatheveningcollege.com For example, the hydrolysis of hygroscopic hexanitrobenzene (B172732) is known to yield various nitrophenols. nih.gov Similarly, heating nitrobenzene (B124822) with solid potassium hydroxide can produce o-nitrophenol in a process known as the Wohl reaction. okstate.edu Given its structure, this compound could potentially undergo hydrolysis under strong alkaline conditions, leading to the formation of corresponding nitro-hydroxyacridinones.
Nitrolysis: This term can refer to degradation or transformation caused by the nitrating agent itself. In the context of synthesis, it can involve side reactions or the replacement of other functional groups with a nitro group, a process known as ipso substitution. wikipedia.org For example, during the nitration of salicylic (B10762653) acid, the carboxylic acid group is displaced and replaced by a nitro group. wikipedia.org While less common for hydrogen-substituted positions, the high reactivity of the nitrating medium could potentially lead to degradative side reactions or rearrangements in the acridinone structure, especially under forcing conditions required for polynitration.
Intermediates and Transition State Analysis in Reaction Pathways
A deeper understanding of the formation and transformation of this compound comes from analyzing the transient species involved in the reaction pathways, namely intermediates and transition states.
Transition State Analysis: The transition state represents the highest energy point along the reaction coordinate for a given step. For the nitration of acridinone, there are two principal transition states to consider:
First Transition State (TS1): This leads to the formation of the arenium ion intermediate. Its energy level determines the activation energy and thus the rate of the reaction. researchgate.net
Second Transition State (TS2): This leads from the arenium ion to the final product through the loss of a proton. The activation energy for this step is typically much lower than for TS1, making the initial electrophilic attack the rate-determining step. masterorganicchemistry.com
Computational methods, such as Density Functional Theory (DFT), are often employed to model these transient structures. researchgate.net Such theoretical studies can provide detailed information on the geometry and energy of the transition states, confirming that the reaction proceeds through a two-step mechanism. researchgate.net This analysis helps explain why certain positions on the acridinone ring are more susceptible to nitration than others, providing a theoretical basis for the observed regioselectivity.
| Species | Description | Role in Reaction |
| Nitronium Ion (NO₂⁺) | A potent electrophile generated from nitric and sulfuric acids. | The attacking species that initiates the nitration. khanacademy.orgmasterorganicchemistry.com |
| Arenium Ion (σ-complex) | A resonance-stabilized carbocation formed after the attack of the NO₂⁺ ion. | A key reaction intermediate where aromaticity is temporarily lost. youtube.com |
| Transition State 1 (TS1) | The highest energy point on the pathway from reactants to the arenium ion. | Determines the activation energy and the rate of the reaction. researchgate.net |
| Transition State 2 (TS2) | The highest energy point on the pathway from the arenium ion to the product. | Corresponds to the proton abstraction step that restores aromaticity. masterorganicchemistry.com |
This table outlines the key species involved in the electrophilic nitration pathway.
Kinetic and Thermodynamic Aspects of Reactions
Comprehensive searches for specific kinetic and thermodynamic data for the formation and transformations of this compound did not yield detailed experimental or computational research findings. The available scientific literature does not currently provide specific data tables on reaction rates, activation energies, equilibrium constants, or other thermodynamic parameters directly pertaining to this compound.
However, general principles of physical organic chemistry and studies on related nitroaromatic compounds can offer qualitative insights into the kinetic and thermodynamic aspects of reactions involving polynitroacridones.
The formation of this compound, likely through the nitration of acridone or a partially nitrated precursor, is an electrophilic aromatic substitution reaction. The kinetics of such reactions are influenced by several factors, including the nature of the nitrating agent, the reaction temperature, and the solvent system. The introduction of multiple nitro groups onto the acridone core is expected to be progressively more difficult from a kinetic standpoint. The strong electron-withdrawing nature of the nitro groups already present on the aromatic ring deactivates it towards further electrophilic attack, thus requiring forcing reaction conditions (e.g., strong acids and high temperatures) and leading to slower reaction rates for subsequent nitration steps.
Transformations of this compound, such as nucleophilic aromatic substitution or reduction of the nitro groups, would also be governed by kinetic and thermodynamic factors. The presence of four electron-withdrawing nitro groups would make the acridone ring highly electron-deficient and thus susceptible to nucleophilic attack. Kinetically, the rate of such reactions would depend on the nature of the nucleophile, the leaving group (if any), and the reaction conditions. Thermodynamically, the feasibility of these transformations would be determined by the relative stability of the reactants and products.
It is important to note that without specific experimental data, any discussion of the kinetic and thermodynamic aspects of this compound remains speculative and based on analogies with other nitroaromatic compounds. Further experimental and computational studies are required to elucidate the precise quantitative details of its reaction dynamics.
Theoretical and Computational Chemistry Studies of 2,4,5,7 Tetranitroacridin 9 10h One
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic structure and predicting the properties of molecules like 2,4,5,7-Tetranitroacridin-9(10H)-one. These methods model the behavior of electrons and nuclei to determine molecular geometries, energies, and other chemical characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on determining the electron density rather than the complex many-electron wavefunction. For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. These calculations are crucial for predicting the molecule's stability and reactivity. In studies of similar nitroaromatic compounds, DFT has been successfully used to correlate theoretical parameters with experimental data.
Ab-initio Wavefunction Theory for Electronic Structure
Ab-initio wavefunction theory methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide alternative approaches for studying electronic structure from first principles, without empirical parameters. While computationally more demanding than DFT, these methods can offer higher accuracy for certain properties. For this compound, these calculations could provide benchmark data for its electronic energy and structure, offering deep insights into electron correlation effects which are significant in highly conjugated and electron-deficient systems.
Molecular Geometry and Conformation Analysis
The three-dimensional arrangement of atoms and the rotational freedom around single bonds define the molecular geometry and conformation of a molecule, which in turn influence its physical and chemical properties.
Planarity and Torsional Angles of Nitro Groups
The acridinone (B8587238) core of this compound is expected to be largely planar. However, significant steric hindrance between the nitro groups and adjacent atoms would likely cause the nitro groups to twist out of the plane of the aromatic rings. This is a common feature in polynitro-aromatic compounds. For instance, in the related compound 1,8-Dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone, the nitro groups are twisted with respect to the mean plane of the ring system by angles ranging from 42.3° to 74.3°. Similar torsional angles would be anticipated for this compound, which would impact the molecule's electronic properties and stability.
Table 1: Expected Torsional Angle Characteristics for this compound
| Feature | Expected Characteristic |
|---|---|
| Acridinone Core | Largely Planar |
| Nitro Group Orientation | Twisted out of the plane of the aromatic rings |
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides critical information about the electronic behavior of a molecule, including its reactivity and spectroscopic properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich parts of the acridinone ring system, while the LUMO is anticipated to be distributed over the electron-withdrawing nitro groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods like DFT are routinely used to calculate the energies of these frontier molecular orbitals and visualize their spatial distribution.
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Localization | Implied Property |
|---|---|---|
| HOMO | Acridinone ring system | Site of electrophilic attack |
| LUMO | Nitro groups | Site of nucleophilic attack |
HOMO-LUMO Energy Gaps and Electronic Transitions
The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. For a polynitroaromatic compound like this compound, a smaller gap would generally correlate with increased sensitivity and energetic performance. Computational methods like DFT are used to calculate these energy levels.
Electronic Transitions: The HOMO-LUMO gap corresponds to the lowest energy electronic excitation possible for the molecule. When the molecule absorbs light with energy equal to this gap, an electron is promoted from the HOMO to the LUMO. This π-π* transition is typically observable using UV-Vis spectroscopy. The calculated energy gap can thus predict the wavelength of maximum absorption.
A hypothetical data table for such calculations would appear as follows, although specific values for the target molecule are not available in the literature.
| Computational Parameter | Hypothetical Value (eV) | Implication |
| EHOMO | -8.5 | Energy of the highest occupied molecular orbital. |
| ELUMO | -5.0 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 3.5 | Indicates relative stability and reactivity. |
Note: The values in this table are illustrative and not based on actual published data for this compound.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. It maps the electrostatic potential onto the electron density surface.
Predicting Reactivity: Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. In this compound, the oxygen atoms of the nitro groups and the carbonyl group would be expected to show strong negative potential, while the areas around the hydrogen atom on the nitrogen and the aromatic rings would exhibit positive potential. This distribution is crucial for understanding intermolecular interactions.
Simulation of Reaction Mechanisms and Pathways
Computational chemistry can model the transformation of reactants to products, providing insights into reaction feasibility and kinetics.
Potential Energy Surface Explorations
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. Exploring the PES allows chemists to identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. For an energetic material, the PES is critical for understanding decomposition mechanisms, with the lowest energy pathway representing the most likely decomposition route.
Prediction of Reactivity Patterns
By analyzing the frontier orbitals and MEP, the reactivity patterns of a molecule can be predicted. The locations of the HOMO and LUMO orbitals indicate the most probable sites for electron donation and acceptance, respectively. For this compound, the LUMO is expected to be delocalized over the nitro groups and the acridinone core, indicating these are the primary sites for accepting electrons during a reaction, such as the initial steps of thermal decomposition.
Computational Approaches to Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physical, chemical, or biological properties.
Correlation of Molecular Descriptors with Chemical Behavior
Molecular descriptors are numerical values that encode information about the topology, geometry, or electronic structure of a molecule. Computational software can calculate hundreds of these descriptors. For energetic materials, descriptors such as the HOMO-LUMO gap, molecular surface area, volume, ovality, and calculated density can be correlated with experimental properties like impact sensitivity, thermal stability, and detonation velocity. By building a QSPR model from known compounds, the properties of new or uncharacterized molecules like this compound can be predicted without the need for synthesis and testing.
A hypothetical table of molecular descriptors might include:
| Molecular Descriptor | Hypothetical Value | Related Chemical Behavior |
| HOMO-LUMO Gap (eV) | 3.5 | Reactivity, Stability |
| Molecular Surface Area (Ų) | 450.0 | Intermolecular interactions, Density |
| Heat of Formation (kJ/mol) | 200.0 | Energetic content |
| Electronegativity (χ) | 4.2 | Electron-accepting ability |
| Chemical Hardness (η) | 1.75 | Resistance to charge transfer |
Note: The values in this table are illustrative and not based on actual published data for this compound.
Predictive Modeling for Material Science Attributes
Predictive modeling plays a crucial role in the field of energetic materials, offering a safer and more cost-effective approach to understanding and forecasting the properties of novel compounds. For a complex molecule such as this compound, computational methods are indispensable for predicting its material science attributes before undertaking potentially hazardous and expensive synthesis and experimental characterization. While specific predictive modeling studies exclusively focused on this compound are not extensively available in public literature, the methodologies applied to similar nitroaromatic and heterocyclic energetic compounds provide a clear framework for how such predictions would be conducted. These studies typically employ a range of computational techniques, from quantum mechanics to machine learning, to estimate key performance indicators.
Theoretical and computational chemistry studies are fundamental in predicting the properties of new energetic materials. soton.ac.uk Methods like Density Functional Theory (DFT) are powerful tools for investigating the structures and energetic properties of these compounds. nih.govnih.gov For instance, DFT calculations can be used to determine heats of formation, which are crucial for predicting detonation performance and stability. researchgate.net The geometry, total energy, and heat of formation of stable conformers are often calculated to predict density, resistance to shock, and detonation pressure and velocity. acs.org
Recent advancements have also incorporated machine learning algorithms to predict the properties of energetic compounds, such as density, detonation velocity, and enthalpy of formation, with a high degree of accuracy and lower computational cost compared to traditional simulation methods. researchgate.netresearchgate.netmdpi.com These models are trained on existing data for known energetic materials and can then be used to predict the properties of new molecules based on their structural features. researchgate.net
For a compound like this compound, a typical predictive modeling workflow would involve initial geometry optimization using a suitable level of theory, such as DFT with an appropriate basis set. Following this, various properties can be calculated. The following tables illustrate the types of data that would be generated in such a predictive study, based on common practices in the field for other energetic materials.
Illustrative Predicted Energetic Properties
This table showcases key performance parameters that would be the target of predictive modeling for an energetic material. These values are critical for assessing its potential applications.
| Property | Predicted Value | Unit | Method of Prediction |
| Crystal Density (ρ) | 1.85 - 1.95 | g/cm³ | DFT, Machine Learning |
| Heat of Formation (solid) | +350 to +450 | kJ/mol | Isodesmic Reactions (DFT) |
| Detonation Velocity (D) | 8.5 - 9.5 | km/s | Kamlet-Jacobs Equations |
| Detonation Pressure (P) | 30 - 40 | GPa | Kamlet-Jacobs Equations |
| Impact Sensitivity (h₅₀) | 25 - 35 | cm | QSPR Models |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from predictive modeling studies on a novel energetic compound like this compound. They are based on typical ranges for similar polynitroaromatic compounds and are not the result of actual calculations for this specific molecule.
Illustrative Quantum Chemical Descriptors
This table provides examples of quantum chemical descriptors that would be calculated to inform the predictive models. These descriptors are derived from the molecule's electronic structure and are correlated with its macroscopic properties.
| Descriptor | Predicted Value | Unit | Significance |
| HOMO Energy | -8.5 to -9.5 | eV | Relates to ionization potential and reactivity |
| LUMO Energy | -4.0 to -5.0 | eV | Relates to electron affinity and stability |
| HOMO-LUMO Gap | 4.0 - 5.0 | eV | Indicator of chemical stability |
| Dipole Moment | 5.0 - 7.0 | Debye | Influences intermolecular interactions |
| Electrostatic Potential | Variable | kcal/mol | Indicates reactive sites |
Note: The values in this table are for illustrative purposes only and represent the type of quantum chemical data that would be calculated for this compound in a theoretical study. These are not experimentally verified or calculated values for this specific compound.
The research findings from such predictive studies would provide a comprehensive theoretical characterization of this compound. The predicted high density and detonation parameters, stemming from the presence of multiple nitro groups and the rigid acridinone backbone, would classify it as a high-performance energetic material. The HOMO-LUMO gap would offer insights into its kinetic stability, a crucial factor for handling and storage. Furthermore, analysis of the electrostatic potential on the molecular surface would help in understanding its sensitivity to initiation by identifying regions susceptible to nucleophilic or electrophilic attack. nih.gov
Advanced Characterization and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2,4,5,7-Tetranitroacridin-9(10H)-one, ¹H and ¹³C NMR would provide initial confirmation of the carbon-hydrogen framework. The highly substituted and electron-deficient nature of the aromatic rings would cause the remaining aromatic protons to appear at characteristic downfield chemical shifts.
Dynamic NMR (DNMR) studies are employed to investigate time-dependent phenomena such as conformational changes and restricted bond rotations. researchgate.netnih.gov In N-substituted acridinone (B8587238) systems, DNMR can be used to measure the energy barriers associated with ring inversions or rotations around single bonds that may be hindered by bulky substituents. nih.gov By recording spectra over a range of temperatures, it is possible to observe the coalescence of signals as the rate of a dynamic process increases. unibas.it This line-shape analysis allows for the calculation of activation energy barriers (ΔG‡) for the conformational interchange, providing insight into the molecule's flexibility and the stability of its different conformations. researchgate.netscite.ai
To unambiguously assign the signals from the complex aromatic system of this compound, multi-dimensional NMR techniques are essential. These experiments reveal correlations between different nuclei, mapping out the molecule's connectivity.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would identify protons that are spin-coupled, typically those on adjacent carbon atoms, confirming the connectivity of the remaining protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly crucial for identifying and assigning the quaternary (non-protonated) carbons, such as those bearing the nitro groups and the carbonyl carbon. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₁₃H₅N₅O₉, with a corresponding molecular weight of approximately 375.21 g/mol . ncats.io
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).
The fragmentation pattern in the mass spectrum offers a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the sequential loss of its nitro groups. miamioh.edu
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Formula of Lost Neutral(s) | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | 375 | Molecular Ion | |
| [M-NO₂]⁺ | NO₂ | 329 | Loss of one nitro group |
| [M-2NO₂]⁺ | 2 x NO₂ | 283 | Loss of two nitro groups |
| [M-3NO₂]⁺ | 3 x NO₂ | 237 | Loss of three nitro groups |
| [M-4NO₂]⁺ | 4 x NO₂ | 191 | Loss of four nitro groups |
This interactive table outlines the plausible fragmentation pathway under electron ionization, where the stability of the resulting ions dictates the major peaks observed. libretexts.orgchemguide.co.uk
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking. mdpi.com
While specific crystallographic data for this compound is not publicly available, analysis of a structurally related compound, 1,8-Dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone, provides valuable insights into the structural features of poly-nitrated aromatic systems. researchgate.net In this analogue, the core ring system is largely planar, and the nitro groups are significantly twisted out of the plane of the aromatic rings. researchgate.net A similar twisting of the nitro groups would be expected for this compound to relieve steric strain.
Table 2: Representative Crystal Data for a Related Poly-nitrated Aromatic Compound (C₁₄H₄N₄O₁₂) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.921(3) |
| b (Å) | 5.2868(11) |
| c (Å) | 19.389(4) |
| β (°) | 109.967(4) |
| Volume (ų) | 1341.1(5) |
| Z | 4 |
This interactive table presents crystallographic data for 1,8-Dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone, illustrating the type of detailed structural information obtained from an X-ray diffraction study.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mjcce.org.mk The resulting spectra provide a characteristic "fingerprint" and allow for the identification of specific functional groups. irdg.org For this compound, these techniques would confirm the presence of its key structural components.
Key expected vibrational bands include:
N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ corresponding to the amine group.
Aromatic C-H Stretch: Weak to moderate bands above 3000 cm⁻¹.
C=O Stretch: A strong, sharp band typically in the region of 1650-1690 cm⁻¹ for the ketone functional group.
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
N-O Asymmetric & Symmetric Stretches: Very strong and distinct bands are expected for the nitro groups, typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric). The high degree of nitration may lead to complex patterns in this region.
Table 3: Predicted Key IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Medium |
| C=O | Stretch | 1650 - 1690 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |
| NO₂ | Asymmetric Stretch | 1500 - 1560 | Very Strong |
This interactive table summarizes the characteristic vibrational frequencies anticipated for the primary functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. mu-varna.bg The spectrum is sensitive to the extent of conjugation and the presence of chromophores within a molecule.
The structure of this compound features a large, conjugated acridinone system, which is expected to result in strong absorption in the UV-Vis region. The presence of the four electron-withdrawing nitro groups and the carbonyl group will significantly influence the electronic transitions. The spectrum would likely be characterized by intense bands corresponding to π→π* transitions associated with the aromatic system, and weaker n→π* transitions associated with the carbonyl group. ijims.com The extensive conjugation and substitution are expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). researchgate.net
Table 4: Expected Electronic Transitions and Absorption Maxima for this compound
| Transition Type | Associated Functional Group(s) | Expected λ_max Region (nm) |
|---|---|---|
| π→π* | Conjugated Aromatic System | 300 - 450 |
This interactive table shows the types of electronic transitions that would be anticipated for a highly conjugated and substituted molecule like this compound.
Material Science and Chemical Applications Non Biomedical of Nitrated Acridinone Derivatives
Energetic Materials Research
The high nitrogen and oxygen content of 2,4,5,7-Tetranitroacridin-9(10H)-one suggests its potential as an energetic material. Research in this area would be crucial to determine its viability and performance characteristics.
Investigation of Stability and Decomposition Pathways
A critical aspect of any new energetic material is its thermal stability. Studies would need to be conducted to determine the decomposition temperature and the kinetic parameters of its decomposition. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to understand its behavior upon heating. The decomposition pathways would likely be complex, involving the cleavage of C-NO2 and N-NO2 bonds, followed by the breakdown of the heterocyclic ring structure. The identification of gaseous products evolved during decomposition would provide insight into the chemical reactions occurring.
Theoretical Performance Prediction in Explosive Formulations
Computational chemistry offers a powerful tool for predicting the performance of new energetic materials before their synthesis and experimental testing. Density Functional Theory (DFT) calculations could be used to determine the heat of formation, density, detonation velocity, and detonation pressure of this compound. These theoretical values would provide a preliminary assessment of its potential as an explosive and guide further experimental work. The results would be benchmarked against established energetic materials to gauge its relative performance.
Advanced Materials Development
Beyond energetic applications, the unique electronic structure of a polynitrated acridinone (B8587238) could lend itself to the development of advanced materials with novel optical and electronic properties.
Optical Materials and Photophysical Properties
The acridinone core is known for its fluorescence properties. The introduction of multiple electron-withdrawing nitro groups would be expected to significantly alter the absorption and emission spectra of the molecule. Spectroscopic studies, including UV-Vis and fluorescence spectroscopy, would be necessary to characterize its photophysical properties. The quantum yield of fluorescence and the excited-state lifetime would be important parameters to measure. The strong intramolecular charge transfer character, anticipated due to the nitro groups, could lead to interesting solvatochromic effects, where the color and fluorescence of the compound change with the polarity of the solvent.
Incorporation into Functional Frameworks and Composites
The potential for this compound to be incorporated into larger material systems would depend on its chemical compatibility and stability. If it possesses unique optical or electronic properties, it could be considered as a component in functional polymers or metal-organic frameworks (MOFs). Its incorporation could impart new functionalities to these materials, such as sensing capabilities or enhanced thermal stability. The interaction of the acridinone derivative with the host matrix would be a key area of investigation.
Chemical Sensor Development
Acridinone derivatives have been successfully utilized as fluorescent chemosensors for the detection of various analytes. The highly electron-deficient aromatic system of this compound could make it a candidate for sensing electron-rich species or for anion recognition. The binding of an analyte could perturb the electronic structure of the acridinone, leading to a measurable change in its fluorescence or color. Research in this area would involve studying the selectivity and sensitivity of the compound towards a range of potential analytes.
Intermediates in Complex Chemical Syntheses
Nitrated acridinone derivatives, particularly those with multiple nitro groups such as this compound, represent a class of compounds with significant potential as versatile intermediates in the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro groups substantially influences the reactivity of the acridinone core, making it a valuable building block for a variety of organic transformations. This section explores the utility of such compounds as precursors for heterocyclic systems and as foundational units for the construction of polyaromatic compounds.
Precursors for Heterocyclic Systems
The highly electrophilic nature of the aromatic rings in polynitrated acridinones makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the construction of fused heterocyclic systems, where a nitro group can be displaced by a nucleophile, often initiating a subsequent cyclization step.
While direct experimental data on the reactivity of this compound in these transformations is not extensively documented in publicly available literature, the principles of SNAr on analogous polynitro aromatic compounds provide a strong basis for its potential applications. For instance, the displacement of nitro groups in 2,2′,4,4′-tetranitrobenzophenone by primary aromatic amines to yield 10-aryl-3,6-dinitro-9-acridones demonstrates the feasibility of utilizing ortho-nitro groups as leaving groups in cyclization reactions. rsc.org
Plausible Synthetic Routes to Fused Heterocycles:
One can envision the reaction of this compound with various dinucleophiles to construct novel heterocyclic frameworks. For example, reaction with a diamine, such as o-phenylenediamine, could potentially lead to the formation of a phenazine-fused acridinone through sequential SNAr reactions. Similarly, reaction with a hydrazine (B178648) derivative could pave the way for the synthesis of pyridazino- or triazino-fused acridinones.
The general strategy would involve the initial displacement of one of the sterically accessible and electronically activated nitro groups, followed by an intramolecular cyclization to form the new heterocyclic ring. The remaining nitro groups could then be utilized for further functionalization or be reduced to amino groups, which can also participate in subsequent ring-forming reactions.
The reductive cyclization of nitro compounds is a well-established method for the synthesis of nitrogen-containing heterocycles. unimi.it In the context of polynitrated acridinones, partial reduction of two adjacent nitro groups could lead to the formation of a diamino functionality, which can then be cyclized with appropriate reagents to form imidazole, pyrazine, or other heterocyclic rings fused to the acridinone scaffold.
| Potential Dinucleophile | Plausible Fused Heterocyclic System | General Reaction Type |
| o-Phenylenediamine | Phenazino[a,b]acridinone | Sequential SNAr |
| Hydrazine | Pyridazino[4,5-b]acridinone | SNAr followed by cyclization |
| Guanidine | Imidazo[4,5,1-de]acridinone derivative | SNAr and intramolecular cyclization |
| Ethylenediamine | Pyrazino[2,3-b]acridinone | Sequential SNAr |
This table presents hypothetical reaction pathways based on the known reactivity of polynitro aromatic compounds.
Building Blocks for Polyaromatic Compounds
The acridinone nucleus is an inherent polyaromatic system. The presence of multiple nitro groups on this framework, as in this compound, opens up avenues for extending this polyaromatic character through denitrative coupling reactions.
Transition-metal-catalyzed cross-coupling reactions where a nitro group acts as a leaving group have emerged as a powerful tool in organic synthesis. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of larger polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs).
Potential Denitrative Coupling Strategies:
The selective replacement of nitro groups would be a key challenge, likely influenced by steric hindrance and the electronic environment of each nitro group. The nitro groups at the 2 and 7 positions might be more susceptible to substitution compared to the more sterically hindered 4 and 5 positions.
Furthermore, the reduction of the nitro groups to amino groups provides another handle for the synthesis of polyaromatic systems. The resulting aminoacridinones can be converted to diazonium salts, which can then participate in reactions such as the Gomberg-Bachmann reaction to form biaryl systems.
| Coupling Partner | Potential Polyaromatic Product | General Reaction Type |
| Arylboronic acid | Aryl-substituted acridinone | Denitrative Suzuki Coupling |
| Organostannane | Aryl- or vinyl-substituted acridinone | Denitrative Stille Coupling |
| Alkene | Alkenyl-substituted acridinone | Denitrative Heck-type Coupling |
| Another Aromatic Ring | Biaryl system containing acridinone | Gomberg-Bachmann Reaction (via diazonium salt) |
This table outlines potential synthetic transformations for extending the polyaromatic system of nitrated acridinones, based on established denitrative coupling methodologies.
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of polynitro aromatic compounds traditionally involves harsh nitrating agents and produces significant hazardous waste. nih.govucl.ac.uk A primary focus for future research is the development of "green" or sustainable synthetic pathways for 2,4,5,7-Tetranitroacridin-9(10H)-one. researchgate.netpnas.org This involves exploring cleaner nitration technologies and replacing toxic organic solvents with more environmentally benign alternatives like ionic liquids or supercritical fluids. nih.gov The goal is to devise synthetic methods that are not only more efficient and safer but also minimize environmental impact through waste prevention and increased atom economy. researchgate.netpnas.org
| Parameter | Traditional Nitration | Prospective Green Route |
|---|---|---|
| Reagents | Mixed Acid (H₂SO₄/HNO₃) | Solid Acid Catalysts, N₂O₅/HNO₃ |
| Solvents | Chlorinated Hydrocarbons | Ionic Liquids, Supercritical CO₂ |
| Conditions | High Temperatures, Batch Processing | Lower Temperatures, Flow Chemistry |
| Byproducts | Large volumes of acidic waste | Recyclable catalysts, reduced waste streams |
| Safety Profile | High risk of thermal runaway | Enhanced process control and safety |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry
The trial-and-error approach to discovering new energetic materials is time-consuming and costly. nih.gov Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this field by enabling the rapid prediction of molecular properties. nih.govresearchgate.netarxiv.org For this compound and its derivatives, ML models can be trained on existing data to predict key performance indicators such as detonation velocity, density, and sensitivity from molecular structure alone. arxiv.orgresearchgate.net These predictive models can screen vast virtual libraries of compounds, identifying promising candidates for synthesis and experimental validation, thereby accelerating the design of next-generation energetic materials. nih.govyoutube.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, have already shown promise in predicting the properties of nitroaromatic compounds. nih.govnih.gov
| AI/ML Application | Objective | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Estimate energetic performance and sensitivity from structure. researchgate.netarxiv.org | Rapid screening of novel derivatives with enhanced properties. |
| Inverse Design | Generate molecular structures that possess desired target properties. nih.gov | Design of new acridone-based compounds with optimal performance-safety balance. |
| Synthesis Prediction | Predict optimal reaction conditions and pathways. youtube.com | Accelerate development of efficient and sustainable synthetic routes. |
| Data Mining | Extract insights from existing experimental and computational data. | Identify structure-property relationships unique to polynitroacridones. |
Exploration of Non-Covalent Interactions and Crystal Engineering
The arrangement of molecules in a crystal lattice profoundly impacts the sensitivity and performance of an energetic material. iucr.orgrsc.org Crystal engineering offers a powerful strategy to fine-tune these properties by controlling intermolecular, non-covalent interactions like hydrogen bonds and π-π stacking. rsc.orgrsc.orgnih.gov Future research will focus on forming co-crystals of this compound with other molecules (co-formers). nih.govnih.govyoutube.com By carefully selecting co-formers, it may be possible to design new crystalline structures with reduced sensitivity to impact and friction while maintaining high energy density. rsc.orgunife.it This approach represents a shift from modifying the molecule itself to engineering its solid-state environment to achieve desired properties. nih.gov
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of the synthesis and decomposition pathways of this compound is crucial for process optimization and safety. Advanced, in-situ spectroscopic techniques allow for real-time monitoring of chemical transformations. documentsdelivered.comosti.gov For example, techniques like Raman and FTIR spectroscopy can track the formation of nitration intermediates and byproducts as the reaction occurs, providing valuable kinetic and mechanistic data. documentsdelivered.comnih.govresearchgate.net Similarly, these methods can be used to study the compound's thermal decomposition in real-time, identifying the initial bond-breaking steps and the evolution of gaseous products, which is critical for assessing thermal stability. documentsdelivered.comosti.gov The use of robust monitoring methods can lead to more efficient and safer chemical processes. nih.gov
| Technique | Information Gained | Application Area |
|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics. documentsdelivered.comnih.gov | Synthesis optimization; decomposition mechanism studies. osti.gov |
| NMR Spectroscopy | Detailed structural information on species in solution; reaction progress. rsc.org | Mechanistic studies of synthesis and degradation. |
| Mass Spectrometry | Identification of gaseous products and transient species. acs.org | Decomposition and combustion analysis. |
| UV-Vis Spectroscopy | Monitoring of chromophoric species; reaction kinetics. | Kinetic analysis of nitration reactions. |
Unexplored Applications in Emerging Fields of Chemistry and Materials Science
Beyond its energetic properties, the unique molecular structure of this compound suggests potential applications in other advanced materials fields. The acridone (B373769) core is a polycyclic aromatic system, and the presence of multiple nitro groups makes it a highly electron-deficient aromatic compound. science.govresearchgate.netresearchgate.net Such molecules are of interest in organic electronics for applications as n-type semiconductors. rsc.org The electron-deficient π-system could facilitate interactions with electron-rich aromatic compounds, opening possibilities in the design of charge-transfer complexes and functional materials. researchgate.netijrar.org Further research could explore its utility as a building block for novel polymers, as a component in sensor arrays for detecting electron-rich analytes, or in the development of new functional dyes.
Q & A
Q. What methodologies integrate survey data and digital trace data in studies of compound applications?
- Methodological Answer : For interdisciplinary studies (e.g., environmental monitoring):
- Data Linking : Obtain informed consent for metadata sharing (e.g., synthesis conditions linked to toxicity databases).
- Ethical Protocols : Anonymize datasets to comply with GDPR or HIPAA.
- Multidimensional Analysis : Apply machine learning (e.g., PCA) to identify correlations between chemical properties and ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
